1-(2-Thienylsulfonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBQYPSKKXHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Thienylsulfonyl)piperazine Hydrochloride: A Molecule of Emerging Interest
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.[1][2] This document aims to serve as a technical resource, consolidating available information and providing insights into the nuanced chemical behavior of this specific derivative.
Physicochemical Characteristics
The foundational step in evaluating any compound for research and development is a thorough understanding of its physical and chemical properties. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer key characteristics based on the constituent moieties: the thiophene ring, the sulfonyl group, and the piperazine hydrochloride salt.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale & Key Considerations |
| Molecular Formula | C₈H₁₃ClN₂O₂S₂ | Based on the molecular structure. |
| Molecular Weight | 268.79 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar hydrochloride salts of organic bases.[3] |
| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Piperazine itself is freely soluble in water.[4] |
| Melting Point | Expected to be a relatively high-melting solid | The ionic character of the hydrochloride salt contributes to a stable crystal lattice. |
| pKa | Two pKa values are expected for the piperazine nitrogens. | The nitrogen adjacent to the electron-withdrawing sulfonyl group will be less basic than the terminal nitrogen. For unsubstituted piperazine, the pKa values are approximately 5.35 and 9.73. The thienylsulfonyl group will lower these values. |
Synthesis and Reactivity
The synthesis of this compound would logically proceed through the sulfonylation of piperazine. A common and effective method involves the reaction of piperazine with 2-thiophenesulfonyl chloride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Synthetic Protocol
-
Reaction Setup: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon). The use of excess piperazine can serve as both the reactant and a base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be added.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-thiophenesulfonyl chloride in the same solvent to the piperazine solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic, and slow addition is crucial to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with water or a mild aqueous base to remove any remaining starting materials and the hydrochloride salt of the excess piperazine or triethylamine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the free base, 1-(2-Thienylsulfonyl)piperazine.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated solid can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to afford the final product, this compound.
Key Reactivity Insights
The reactivity of 1-(2-Thienylsulfonyl)piperazine is primarily centered around the secondary amine of the piperazine ring. This nitrogen atom is nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and arylation reactions. The presence of the electron-withdrawing thienylsulfonyl group on the other nitrogen atom significantly reduces its nucleophilicity, making the unsubstituted nitrogen the primary site of reaction.[5]
Potential Pharmacological Significance
While specific pharmacological data for this compound is scarce, the structural motifs present suggest several potential areas of therapeutic interest. The piperazine ring is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents.[1][2]
The sulfonyl group, often present in sulfonamide drugs, is a key feature in a variety of therapeutic classes, including diuretics, antidiabetic agents, and antibiotics. Furthermore, thiophene-containing molecules have demonstrated a broad spectrum of biological activities.
Derivatives of piperazine containing a thiophene moiety have been investigated for their potential as:
-
Antidepressant and Anxiolytic Agents: Through interaction with serotonin receptors, such as the 5-HT1A receptor.[6]
-
Antihistaminic Agents: By acting as antagonists at histamine receptors.[6]
-
Antiviral and Antimicrobial Agents. [6]
-
Anti-inflammatory Agents: Compounds with a 1,2-benzothiazine 1,1-dioxide moiety, which includes a sulfonyl group, have shown significant anti-inflammatory properties.[7]
Hypothesized Mechanism of Action
A plausible hypothesis for the mechanism of action of this compound could involve its interaction with specific G-protein coupled receptors (GPCRs) or enzymes, modulated by the electronic and steric properties of the thienylsulfonyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure Elucidation of 1-(2-Thienylsulfonyl)piperazine Hydrochloride
Introduction
1-(2-Thienylsulfonyl)piperazine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, primarily due to the prevalence of the piperazine and thiophene scaffolds in a wide array of pharmacologically active agents. The piperazine ring is a common pharmacophore known for its ability to interact with various biological targets, while the thiophene moiety, a bioisostere of the benzene ring, can modulate a compound's physicochemical and pharmacokinetic properties. The sulfonyl group acts as a rigid linker and a potential hydrogen bond acceptor. Accurate and unambiguous determination of its chemical structure is a prerequisite for understanding its structure-activity relationships (SAR), ensuring its purity, and meeting regulatory standards.
This guide will walk through a multi-technique approach to confirming the identity and structure of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and piperazine.[1] The reaction is generally carried out in an appropriate solvent with a base to neutralize the hydrochloric acid formed during the reaction. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of 1-(2-Thienylsulfonyl)piperazine
-
Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add thiophene-2-sulfonyl chloride (1 equivalent) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water to remove the piperazine hydrochloride byproduct. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The purified 1-(2-thienylsulfonyl)piperazine free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Structural Elucidation Workflow
A logical and systematic workflow is crucial for the unambiguous elucidation of the molecular structure. The proposed workflow integrates multiple analytical techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the hydrochloride salt formation, the piperazine amine protons will be broadened and may exchange with residual water in the NMR solvent.
Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 | dd | 1H | H-5 (Thiophene) | Deshielded by the sulfonyl group and adjacent to sulfur. |
| ~7.6 | dd | 1H | H-3 (Thiophene) | Deshielded by the sulfonyl group. |
| ~7.2 | dd | 1H | H-4 (Thiophene) | Coupled to both H-3 and H-5. |
| ~3.5 | t | 4H | Piperazine (-CH₂-N-SO₂-) | Adjacent to the electron-withdrawing sulfonyl group. |
| ~3.3 | t | 4H | Piperazine (-CH₂-N⁺H₂) | Adjacent to the protonated nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | C-2 (Thiophene) | Attached to the sulfonyl group. |
| ~134 | C-5 (Thiophene) | Alpha to sulfur and deshielded. |
| ~133 | C-3 (Thiophene) | Deshielded by the sulfonyl group. |
| ~128 | C-4 (Thiophene) | Beta to the sulfonyl group. |
| ~46 | Piperazine (-CH₂-N-SO₂-) | Adjacent to the sulfonyl group. |
| ~43 | Piperazine (-CH₂-N⁺H₂) | Adjacent to the protonated nitrogen. |
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the protons on the thiophene ring (H-3 with H-4, and H-4 with H-5) and the protons within the piperazine methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Expected Mass Spectrometry Data
-
Molecular Ion (M+H)⁺: For the free base, the expected exact mass would be for C₈H₁₂N₂O₂S. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.
-
Key Fragmentation Patterns: The fragmentation of 1-(2-thienylsulfonyl)piperazine would likely proceed through the cleavage of the sulfonyl-nitrogen bond and fragmentation of the piperazine and thiophene rings.
Caption: Predicted fragmentation pathway for 1-(2-Thienylsulfonyl)piperazine in MS/MS.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed formula. Perform MS/MS analysis on the parent ion to observe the fragmentation pattern and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the sulfonyl group, the N-H bonds of the protonated amine, C-H bonds, and the thiophene ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H | Stretching |
| ~2700-2400 | N⁺-H | Stretching (broad) |
| ~1350 & ~1160 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |
| ~1450 | Thiophene Ring | C=C Stretching |
| ~1100 | C-N | Stretching |
| ~900-700 | Thiophene C-H | Bending |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For sulfonylpiperazine derivatives, the piperazine ring is expected to adopt a chair conformation.[2] The geometry around the sulfur atom will be tetrahedral.[2]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.
Conclusion
The comprehensive structural elucidation of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Finally, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure in the solid state. By integrating the data from these orthogonal techniques, a self-validating and trustworthy structural assignment can be achieved, which is paramount for advancing research and development in the pharmaceutical sciences.
References
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
- Subashini, R., et al. (2013). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Journal of Chemical Crystallography, 43(10), 527-531.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Thienylsulfonyl)piperazine Hydrochloride
Executive Summary
1-(2-Thienylsulfonyl)piperazine hydrochloride is a synthetic compound belonging to the diverse and pharmacologically significant piperazine class. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the piperazine core, a sulfonyl group, and a thiophene ring—provide a strong basis for hypothesizing its primary biological targets. This guide leverages a structure-activity relationship (SAR) approach, drawing parallels with well-studied phenylpiperazine and aryl-sulfonyl-piperazine analogs, to identify and propose a validation workflow for its most probable therapeutic targets.
Based on this structural analysis, we posit that this compound is a prime candidate for interaction with central nervous system (CNS) G-protein coupled receptors (GPCRs). The primary targets of interest are serotonin (5-HT) receptor subtypes , particularly the 5-HT2A receptor, and dopamine D2 receptors . These receptors are critically involved in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
This document provides a comprehensive, step-by-step framework for drug development professionals to systematically investigate these potential targets. It outlines detailed protocols for in vitro binding and functional assays, presents methods for data analysis, and proposes relevant in vivo models to translate molecular interactions into potential therapeutic efficacy. The causality behind each experimental choice is explained to provide a robust, self-validating system for target identification and validation.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The Versatility of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, and at physiological pH, the ring is often protonated, which can enhance water solubility and facilitate interactions with biological targets. Piperazine derivatives have found applications as antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), anxiolytics (e.g., buspirone), and even anthelmintics.[2][3]
Structural Analysis of this compound
The subject molecule can be deconstructed into three key components:
-
Piperazine Core: The central six-membered heterocyclic ring responsible for the foundational structure and potential for dual functionalization.
-
Thienylsulfonyl Group: An aromatic thiophene ring linked via a sulfonyl group to one of the piperazine nitrogens. Arylsulfonylpiperazines are a well-established class of ligands for monoamine receptors. The thiophene ring acts as a bioisostere of a phenyl ring, often conferring unique electronic properties and metabolic stability.
-
Hydrochloride Salt: This formulation enhances the compound's solubility and stability, making it suitable for experimental testing.
The overall structure is analogous to many known CNS-active compounds, particularly those targeting the serotonergic and dopaminergic systems.
Rationale for Target Exploration: Insights from Phenylpiperazine Analogs
Phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are extensively studied compounds that serve as excellent proxies for predicting the activity of 1-(2-Thienylsulfonyl)piperazine. TFMPP is a known serotonin receptor agonist and releasing agent, with significant activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and weaker activity at the 5-HT2A receptor.[4][5][6] This strong precedent directs our initial investigation toward the serotonin receptor family. Furthermore, the structural similarity of many antipsychotic drugs, which often feature an aryl-piperazine moiety, points toward the dopamine D2 receptor as a crucial secondary target.[7][8]
Primary Hypothesized Target Class: Serotonin (5-HT) Receptors
The Role of 5-HT Receptors in CNS Disorders
The serotonin system is a cornerstone of neuropsychopharmacology.[9] Its receptors are implicated in a vast array of physiological and behavioral processes, including mood, cognition, sleep, and appetite.[10] Consequently, 5-HT receptors are major targets for treating depression, anxiety disorders, and psychosis.[11][12] The 5-HT2A receptor, a Gq-coupled GPCR, is particularly relevant as it is a primary target for atypical antipsychotics and psychedelic compounds.[13]
Rationale: Why 5-HT Receptors are a Probable Target
As established by analogs like TFMPP, the aryl-piperazine scaffold has a high propensity for binding to various 5-HT receptor subtypes. The thienylsulfonyl group in our compound of interest likely mimics the aryl substitution pattern of these known ligands, making serotonin receptors the most logical starting point for target validation.
Experimental Validation Workflow for 5-HT Receptor Activity
A two-step in vitro process is essential to first confirm binding and then characterize the functional consequence of that binding.
This experiment determines if the compound physically interacts with the target receptor and quantifies its binding affinity (Ki). A competitive binding assay using a known radiolabeled ligand is the industry standard.
| Protocol: 5-HT2A Receptor Radioligand Binding Assay | |
| Objective | To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor. |
| Materials | - Membranes from HEK293 cells stably expressing human 5-HT2A receptors.- [3H]Ketanserin (a selective 5-HT2A antagonist radioligand).- this compound (Test Compound).- Ketanserin (unlabeled, as positive control competitor).- Assay Buffer: 50 mM Tris-HCl, pH 7.4.- 96-well filter plates (GF/B filter).[14]- Scintillation fluid and microplate scintillation counter. |
| Methodology | 1. Prepare serial dilutions of the Test Compound and unlabeled Ketanserin (e.g., 10 µM to 0.1 nM).2. In a 96-well plate, add cell membranes, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either buffer (for total binding), excess unlabeled Ketanserin (10 µM, for non-specific binding), or the Test Compound.3. Incubate the plate at room temperature for 60 minutes to reach equilibrium.4. Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.5. Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. |
| Data Analysis | 1. Calculate specific binding = Total binding - Non-specific binding.2. Plot the percentage of specific binding against the log concentration of the Test Compound.3. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
| Self-Validation | The unlabeled Ketanserin serves as a positive control, and its calculated Ki should align with known literature values. A vehicle-only control establishes the baseline. |
This protocol can be adapted for other 5-HT receptor subtypes (e.g., 5-HT1A using [3H]8-OH-DPAT) to build a selectivity profile.
Binding does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. A functional assay is required. For the Gq-coupled 5-HT2A receptor, measuring intracellular calcium mobilization is a direct and robust readout of receptor activation.[15]
| Protocol: 5-HT2A Receptor Calcium Flux Assay | |
| Objective | To determine if the Test Compound acts as an agonist or antagonist at the 5-HT2A receptor. |
| Materials | - HEK293 or CHO cells stably expressing human 5-HT2A receptors.- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.- Serotonin (5-HT) as a reference agonist.- Ketanserin as a reference antagonist.- Fluorescence plate reader (e.g., FLIPR, FlexStation). |
| Methodology | Agonist Mode: 1. Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.2. Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).3. Prepare serial dilutions of the Test Compound and 5-HT.4. Place the plate in the reader and measure baseline fluorescence.5. Add the Test Compound or 5-HT and immediately measure the change in fluorescence over time.Antagonist Mode: 1. Follow steps 1-3 above.2. Pre-incubate the cells with serial dilutions of the Test Compound or Ketanserin for 15-30 minutes.3. Add a fixed concentration of 5-HT (the EC80 concentration, determined previously) and measure the fluorescence response. |
| Data Analysis | Agonist Mode: Plot the peak fluorescence response against the log concentration of the Test Compound to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).Antagonist Mode: Plot the 5-HT response against the log concentration of the Test Compound to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) using the Schild equation. |
| Self-Validation | 5-HT and Ketanserin provide robust positive controls for agonism and antagonism, respectively, ensuring the assay is performing correctly. |
Data Interpretation and Pathway Visualization
A compound demonstrating high affinity (low Ki) in the binding assay and functional activity (agonist or antagonist) in the calcium flux assay would be confirmed as a 5-HT2A receptor ligand. This interaction triggers a well-defined intracellular signaling cascade.
Caption: Dopamine D2 receptor Gi-coupled signaling pathway, showing antagonism.
In Vivo Evaluation: Bridging In Vitro Activity to Therapeutic Potential
Rationale for In Vivo Studies
Positive in vitro results are the first step. In vivo animal models are necessary to assess a compound's pharmacokinetic properties, safety, and efficacy in a complex biological system. For potential antipsychotics, models that measure behaviors relevant to schizophrenia symptoms are crucial. [16]
Recommended Animal Models for CNS Activity
Prepulse inhibition (PPI) of the acoustic startle reflex is a cross-species measure of sensorimotor gating that is deficient in schizophrenia patients. [17]The ability of a drug to restore PPI that has been disrupted by a psychomimetic agent (like a dopamine agonist or an NMDA antagonist) is highly predictive of clinical antipsychotic efficacy. [18][19]
Protocol: Rodent Model of Prepulse Inhibition (PPI) Disruption
| Protocol: Reversal of Apomorphine-Induced PPI Deficit in Rats | |
| Objective | To assess the potential antipsychotic-like efficacy of the Test Compound in vivo. |
| Materials | - Male Wistar or Sprague-Dawley rats (250-300g).- Startle response chambers equipped with acoustic stimulators and motion sensors.- Apomorphine (a non-selective dopamine agonist to induce PPI deficit).- Haloperidol (positive control antipsychotic).- Test Compound.- Vehicle (e.g., saline, 0.5% methylcellulose). |
| Methodology | 1. Habituation: Place rats in the startle chambers for a 5-10 minute acclimation period with background noise.2. Drug Administration: Administer the Test Compound, Haloperidol, or Vehicle via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.3. Pre-treatment Time: Allow for drug absorption (e.g., 30-60 minutes).4. PPI Disruption: Administer a challenge dose of Apomorphine (e.g., 0.5 mg/kg, subcutaneous) to all groups except a vehicle-only control group.5. Testing Session: After a short delay (e.g., 10 minutes), begin the PPI test session. The session consists of various trial types presented in a pseudo-random order: - Pulse-alone trials: A loud startling stimulus (e.g., 120 dB). - Prepulse + Pulse trials: A weaker, non-startling prepulse (e.g., 85 dB) presented 100 ms before the pulse. - No-stimulus trials: Background noise only.6. Data Collection: The system records the maximal startle amplitude (Vmax) for each trial. |
| Data Analysis | 1. Calculate the percentage of PPI for each animal: %PPI = 100 - [ (Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) x 100 ].2. Compare the %PPI across treatment groups using ANOVA followed by post-hoc tests.3. A successful compound will significantly reverse the reduction in %PPI caused by apomorphine, ideally in a dose-dependent manner. |
| Self-Validation | The Apomorphine group should show a significant deficit in PPI compared to the vehicle-only group. The Haloperidol group should show a significant reversal of this deficit, serving as the positive control. |
Workflow Visualization
The entire target validation process follows a logical, tiered progression from broad screening to specific functional and behavioral assessment.
Caption: Overall target validation workflow for 1-(2-Thienylsulfonyl)piperazine HCl.
Summary and Future Directions
This guide proposes a reasoned and systematic approach to elucidating the therapeutic targets of this compound. Based on strong structural precedent, the serotonin and dopamine receptor families, specifically the 5-HT2A and D2 receptors , are identified as the highest-probability targets. The detailed in vitro and in vivo protocols provide a clear, actionable roadmap for researchers to:
-
Confirm and quantify binding to these CNS receptors.
-
Characterize the functional activity as an agonist or antagonist.
-
Evaluate potential therapeutic efficacy in a validated, disease-relevant animal model.
Successful validation of activity at these targets would position this compound as a promising lead compound for development into a novel therapeutic for psychiatric disorders. Subsequent steps would involve comprehensive ADME/Tox profiling, lead optimization to improve potency and selectivity, and further efficacy testing in more complex behavioral models.
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Liu, T., Weng, Z., Dong, X., & Hu, Y. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. [Link]
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Miszkiel, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]
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Manohar, R. (2012). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. [Link]
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Girish, Y. R., & Naik, M. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]
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Meltzer, H. Y. (2013). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]
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Wikipedia. Trifluoromethylphenylpiperazine. Wikipedia. [Link]
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The Strategic Application of 1-(2-Thienylsulfonyl)piperazine Hydrochloride in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
This technical guide offers an in-depth exploration of 1-(2-thienylsulfonyl)piperazine hydrochloride, a heterocyclic scaffold of significant interest in contemporary drug discovery. We will dissect its core physicochemical characteristics, delineate established and putative pharmacological applications, and provide robust, adaptable experimental frameworks for its comprehensive evaluation. This document is crafted for drug development professionals, including medicinal chemists, pharmacologists, and biologists, to serve as a cornerstone resource. By amalgamating current scientific understanding with actionable, field-proven methodologies, this guide aims to equip research teams with the necessary knowledge to strategically leverage the therapeutic potential of the thienylsulfonylpiperazine scaffold in their quest for novel therapeutic agents.
Introduction: The Thienylsulfonylpiperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine heterocycle is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide opportunities for substitution, influencing potency and selectivity, while also often conferring favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2][3] When functionalized with a 2-thienylsulfonyl group, the resulting scaffold presents a distinct electronic and steric profile. The thiophene ring, a well-established pharmacophore in its own right, and the electron-withdrawing sulfonyl moiety, create a molecule with potential for specific and potent interactions with a variety of biological targets.[4] This guide focuses on the hydrochloride salt, a common strategy to enhance the solubility and handling of piperazine-containing compounds.[5]
The strategic value of the 1-(2-thienylsulfonyl)piperazine core lies in its synthetic tractability and the diverse bioactivities demonstrated by its analogs, ranging from central nervous system (CNS) modulation to anticancer and anti-inflammatory effects.[6][7][8] A deep understanding of its chemical biology is essential for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.
Physicochemical and Structural Profile
A compound's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These attributes dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its therapeutic viability.
Table 1: Key Physicochemical Properties of this compound and Related Analogs
| Property | Value (Estimated for Hydrochloride Salt) | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₃ClN₂O₂S₂ | Defines the elemental makeup and informs on molecular weight. |
| Molecular Weight | 284.78 g/mol | Influences diffusion, membrane permeability, and overall ADME properties. |
| Appearance | White to off-white crystalline solid | A fundamental quality control parameter for purity and consistency.[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. | The hydrochloride salt form generally enhances aqueous solubility, which is crucial for in vitro assay development and formulation.[5] |
| Melting Point | >150 °C (Estimated based on related structures) | A sharp melting point is an indicator of high purity.[9] |
| pKa | ~7.5 - 8.5 (Estimated for the piperazine nitrogen) | Determines the ionization state at physiological pH, which is critical for target binding and cell membrane penetration. |
| LogP | ~1.0 - 2.5 (Estimated for the free base) | This measure of lipophilicity is a key determinant of a compound's ability to cross biological membranes and can influence off-target effects. |
Note: The values presented are estimated based on the parent compound and closely related analogs, and should be confirmed experimentally for this compound.
The sulfonyl group acts as a strong hydrogen bond acceptor and influences the electronic distribution of the entire molecule. The thiophene ring offers a bioisosteric alternative to a phenyl ring, with a distinct electronic character and potential for specific interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of this compound is conceptually straightforward, typically involving the reaction of piperazine with 2-thiophenesulfonyl chloride. To achieve mono-substitution, a protecting group strategy is often employed.
General Synthetic Protocol
A common approach involves the use of a Boc-protected piperazine to ensure mono-sulfonylation, followed by deprotection and salt formation.
Step 1: Sulfonylation of Boc-piperazine N-Boc-piperazine is reacted with 2-thiophenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature.
Step 2: Deprotection and Salt Formation The resulting Boc-protected intermediate is then treated with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. This cleaves the Boc protecting group and forms the desired hydrochloride salt, which can often be isolated as a crystalline solid.
Potential Therapeutic Applications and Biological Targets
Derivatives of the thienylsulfonylpiperazine scaffold have shown promise in a multitude of therapeutic areas, primarily due to their ability to modulate the activity of key protein families.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are well-represented among drugs targeting the CNS.[10] The 1-(2-thienylsulfonyl)piperazine scaffold is predicted to interact with several important CNS receptors.
-
Dopamine and Serotonin Receptor Modulation: Many arylpiperazine compounds exhibit high affinity for dopamine (D₂) and serotonin (5-HT) receptors.[11][12][13] These receptors are pivotal in the pathophysiology of schizophrenia, depression, and anxiety.[14] The specific substitution on the piperazine ring can fine-tune the affinity and selectivity for different receptor subtypes.[10] For instance, N4-substitution on arylpiperazines can significantly enhance affinity for 5-HT₁A receptors.[10]
Caption: Putative CNS receptor targets for 1-(2-thienylsulfonyl)piperazine derivatives.
Oncology
The piperazine scaffold is a common feature in many recently developed anticancer agents.[15]
-
Kinase Inhibition: The sulfonylpiperazine moiety can serve as a hinge-binding element for certain protein kinases, which are frequently dysregulated in cancer. The thienyl group can be tailored to occupy specific hydrophobic pockets, thereby conferring selectivity.[16]
-
Induction of Apoptosis: Some piperazine derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins like BCL2.
Anti-inflammatory and Antihistaminic Activity
Recent studies have highlighted the potential of novel piperazine derivatives as anti-inflammatory and antihistamine agents.[6] Some analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and have demonstrated antihistaminic effects.[6]
Experimental Workflows for Compound Evaluation
A systematic approach to the in vitro and in vivo evaluation of this compound and its analogs is critical for elucidating their therapeutic potential.
In Vitro Profiling Cascade
The following workflow outlines a logical progression for the initial characterization of a novel compound in this class.
Caption: A streamlined in vitro profiling cascade for thienylsulfonylpiperazine analogs.
Step-by-Step Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)
This widely used in vivo model is suitable for evaluating the anti-inflammatory potential of novel compounds.[17][18]
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
1% (w/v) carrageenan solution in sterile saline.
-
Test compound (this compound) suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses). Administer the test compound or reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Self-Validation:
-
The vehicle control group should show a time-dependent increase in paw edema.
-
The reference drug should produce a statistically significant inhibition of paw edema.
-
A dose-dependent effect of the test compound provides stronger evidence of its activity.
Structure-Activity Relationship (SAR) and Future Perspectives
Systematic modification of the 1-(2-thienylsulfonyl)piperazine scaffold is key to optimizing its pharmacological profile.
-
N4-Position of Piperazine: This position is a primary site for introducing diversity. The nature of the substituent can dramatically influence target affinity and selectivity. For example, in the context of CNS targets, appending larger, more complex moieties can enhance interactions with specific receptor subtypes.[10]
-
Thiophene Ring: Substitution on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, which can be exploited to fine-tune target engagement and improve metabolic stability.
Future Directions:
-
Structure-Based Drug Design: As more crystal structures of relevant targets become available, computational methods such as molecular docking can guide the rational design of more potent and selective analogs.
-
Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles could lead to novel compounds with improved properties.
-
Exploration of New Therapeutic Avenues: The versatility of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling starting point for drug discovery programs in oncology, CNS disorders, and inflammation. A systematic and rigorous evaluation, employing the principles and methodologies outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important class of molecules. Through continued interdisciplinary efforts in medicinal chemistry, pharmacology, and biology, the 1-(2-thienylsulfonyl)piperazine scaffold is poised to contribute to the development of the next generation of innovative medicines.
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From Obscure Scaffold to CNS Modulators: A Technical History of Thienylsulfonyl Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of central nervous system (CNS) drug discovery is built upon the systematic exploration of novel chemical scaffolds. Among these, the thienylsulfonyl piperazine core represents a fascinating case study in molecular evolution, emerging from early broad patent literature to become a scaffold of interest for modulating key neurotransmitter systems. This technical guide provides a detailed chronicle of the discovery and developmental history of these compounds, offering field-proven insights into their synthesis, pharmacology, and therapeutic potential.
The Dawn of a Scaffold: Early Disclosures and the Quest for Novel CNS Agents
The story of thienylsulfonyl piperazine compounds begins not with a targeted drug discovery campaign, but within the broader search for novel psychoactive agents in the late 20th century. Pharmaceutical companies were systematically exploring a wide range of heterocyclic compounds for potential effects on brain function.
A seminal moment in this early history is the filing of a patent in 1990 by the German pharmaceutical company Hoechst AG[1]. This patent, EP0388969A2, disclosed a series of thienylpiperazine derivatives for the "controlling and preventing disorders based on impairment of brain function." Among the exemplified compounds was 3-(2-Thienyl)piperazine-2,6-dione , a molecule that, while not a sulfonyl derivative, established the initial intellectual property and therapeutic interest around the thienyl-piperazine linkage[2].
Caption: Initial patent disclosure of the thienylpiperazine scaffold.
This early work, however, did not specify a precise molecular target. The claimed utility was broad, reflecting an era of discovery often driven by phenotypic screening rather than target-based design. The piperazine-2,6-dione moiety itself has since been explored in various contexts, including as a component of potential atypical antipsychotics and targeted protein degraders, indicating the rich chemical possibilities of the core structure.[3][4]
The Introduction of the Sulfonyl Moiety: A Step Towards Target Specificity
The evolution from the early dione scaffold to the thienylsulfonyl piperazines marks a critical step in the medicinal chemistry of this class. The introduction of the sulfonyl group (SO₂) as a linker or substituent is a well-established strategy in drug design to modulate physicochemical properties and receptor binding interactions.[5] In the context of piperazine-based CNS agents, the N-arylsulfonyl group, in particular, was being investigated for its ability to confer affinity and selectivity for dopamine and serotonin receptors.[6][7]
The core intermediate, 1-(Thien-2-ylsulfonyl)piperazine , became the foundational building block for this new class of compounds. Its synthesis is a key enabling step for creating a library of derivatives for pharmacological screening.
Experimental Protocol: General Synthesis of 1-(Thien-2-ylsulfonyl)piperazine
-
Preparation of Thiophene-2-sulfonyl chloride: Thiophene is reacted with chlorosulfonic acid in a suitable solvent, such as dichloromethane, at low temperature (e.g., 0 °C) to yield thiophene-2-sulfonyl chloride.
-
Sulfonamide Formation: The freshly prepared or commercially sourced thiophene-2-sulfonyl chloride is added dropwise to a solution of excess piperazine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct.
-
Workup and Purification: The reaction mixture is stirred for several hours, allowing it to warm to room temperature. It is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure 1-(thien-2-ylsulfonyl)piperazine.
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 1-(2-Thienylsulfonyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, this document outlines detailed protocols for identity confirmation, purity assessment, and impurity profiling. The methodologies are grounded in fundamental analytical principles and are designed to be self-validating systems for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a regulated environment.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in many marketed drugs, and its derivatives are extensively explored for various therapeutic applications.[1][2] The thienylsulfonyl group introduces specific chemical properties that necessitate tailored analytical approaches. Ensuring the identity, purity, and quality of this intermediate is paramount, as the presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide presents a multi-faceted analytical strategy, employing a suite of orthogonal techniques to build a complete profile of the compound. The selection of these methods is driven by the chemical structure of this compound, which features a UV-active aromatic system, multiple nitrogen atoms, and the potential for various process-related impurities.
Foundational Characterization: Identity Confirmation
The initial step in any analytical workflow is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques provides a detailed picture of the molecule, each offering a unique piece of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its unobtrusive signals in the regions of interest.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Internal Standard: Add a minimal amount of TMS to the NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe and ensure it is properly centered.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be employed, with sufficient scans to achieve an adequate signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons. Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.
Expected Spectroscopic Data:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Thienyl Protons | 7.0 - 8.0 (multiplets) | 125.0 - 140.0 |
| Piperazine Protons | 3.0 - 4.0 (broad multiplets) | 45.0 - 55.0 |
| NH Proton | Variable, broad singlet | - |
Note: Chemical shifts are predictive and can vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[3][4] Electrospray ionization (ESI) is the preferred method for this compound due to its polar nature.
Rationale for Experimental Choices:
-
Ionization Technique: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 1-(2-Thienylsulfonyl)piperazine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]
Rationale for Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient and rapid technique for solid samples, requiring minimal sample preparation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine salt) | 2400 - 2800 (broad) |
| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 |
| S=O Stretch (sulfonyl) | 1350 - 1300 and 1160 - 1120 |
| C-N Stretch | 1190 - 1093[5] |
| C-S Stretch | 717 - 744[5] |
Quantitative Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity and assay of pharmaceutical compounds.[4] The presence of the thienylsulfonyl moiety provides a strong chromophore, making UV detection highly effective.
HPLC Method for Purity and Assay
Rationale for Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is a versatile and robust choice for separating compounds of moderate polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) allows for the effective separation of the main component from potential impurities with varying polarities.
-
Detection Wavelength: The UV maximum of the thienyl group should be determined experimentally using a UV-Vis spectrophotometer to ensure maximum sensitivity. A wavelength around 254 nm is often a good starting point for aromatic compounds.[6]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.
-
Impurity Profiling
The identification and quantification of impurities are critical for ensuring the safety of pharmaceutical products.[7][8] Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.
Identification of Potential Impurities
A thorough understanding of the synthetic route is essential for predicting potential process-related impurities.[9][10][11] Common impurities could include:
-
Unreacted starting materials (e.g., piperazine, 2-thienylsulfonyl chloride)
-
Di-substituted piperazine by-products
-
Products of side reactions
Analytical Strategy for Impurity Profiling
The HPLC method developed for purity analysis can be adapted for impurity profiling. The use of a photodiode array (PDA) detector can provide UV spectral information for each peak, aiding in impurity identification. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are invaluable.
Workflow for Impurity Identification:
Caption: Workflow for the identification and characterization of impurities.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and impurity profile of this important pharmaceutical intermediate. The rationale behind each experimental choice is provided to empower scientists to adapt and validate these methods for their specific needs, ultimately ensuring the quality and consistency of materials used in drug development.
References
- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]
-
1-(Thien-2-ylcarbonyl)piperazine | C9H12N2OS | CID 797562 - PubChem. Available at: [Link]
-
Accurate Phenylephrine Hydrochloride Impurity Profiling - Greyhound Chromatography. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. Available at: [Link]
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- 11. cscanada.net [cscanada.net]
Application Notes & Protocols for 1-(2-Thienylsulfonyl)piperazine hydrochloride
Document ID: AN-TSP-20260126
Version: 1.0
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, characterization, and analysis of 1-(2-Thienylsulfonyl)piperazine hydrochloride. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a framework grounded in established chemical principles. The methodologies emphasize safety, reproducibility, and high-purity outcomes, with detailed explanations for critical experimental choices to ensure both technical accuracy and practical applicability.
Introduction and Scientific Background
The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its incorporation into molecules can enhance aqueous solubility and bioavailability.[2] When combined with a sulfonyl group, such as thienylsulfonyl, the resulting sulfonylpiperazine derivatives present a versatile class of compounds with a wide range of biological activities, including potential applications as anticancer, antihistamine, and anti-inflammatory agents.[3][4]
This compound is a key intermediate and research chemical. Its synthesis involves the formation of a stable sulfonamide bond between the electron-deficient sulfur atom of a thiophene-2-sulfonyl chloride and a nucleophilic nitrogen of the piperazine ring. This guide details a robust procedure for its preparation and subsequent analytical validation.
Synthesis of this compound
The synthesis is a two-step process: the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and a protected piperazine, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is a common strategy to prevent disubstitution on the piperazine ring, which can be a significant side reaction.[5]
Causality of Reagent Selection
-
N-Boc-piperazine: Chosen to ensure mono-substitution. The Boc group sterically hinders the second nitrogen, preventing its reaction with the sulfonyl chloride. It can be removed under acidic conditions which are compatible with the final hydrochloride salt formation.
-
Thiophene-2-sulfonyl chloride: The electrophilic partner in the sulfonamide bond formation. Its reactivity is well-documented with various amines.[6]
-
Triethylamine (TEA): A non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion. The formation of triethylamine hydrochloride, a solid, can sometimes be observed.[7]
-
Dichloromethane (DCM): A common, relatively inert solvent for this type of reaction, effectively dissolving the reactants.
-
Hydrochloric Acid (in Dioxane/Ether): Used for the deprotection of the Boc group and the simultaneous formation of the desired hydrochloride salt, which often aids in purification by precipitation.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(thiophene-2-sulfonyl)piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 mL per gram of N-Boc-piperazine) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add a solution of thiophene-2-sulfonyl chloride (1.05 eq) in DCM. The addition should be dropwise to control the exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(tert-butoxycarbonyl)-4-(thiophene-2-sulfonyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
To this solution, add a solution of HCl in dioxane or diethyl ether (4M, 3-4 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate will typically form.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Physicochemical and Spectroscopic Characterization
A full characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value/Characteristics |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₃ClN₂O₂S₂ |
| Molecular Weight | 284.79 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. |
| ¹H NMR | Peaks corresponding to thiophene and piperazine protons. The piperazine protons will likely appear as two distinct multiplets due to the influence of the sulfonyl group. |
| ¹³C NMR | Resonances for the carbons of the thiophene and piperazine rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base [M+H]⁺ should be observed. |
| FT-IR | Characteristic peaks for S=O stretching (sulfonamide), N-H stretching (secondary amine salt), and C-S stretching (thiophene). |
Note on NMR Interpretation: The piperazine ring protons in the hydrochloride salt may show broad signals due to proton exchange and the equilibrium between different conformations.[8][9]
Analytical Quality Control
To ensure the purity of the synthesized compound, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[10]
HPLC Method Protocol
This method is a starting point and should be fully validated for linearity, precision, accuracy, and robustness.[10]
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good separation for moderately polar compounds.[11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds like piperazines.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min | A gradient elution is suitable for separating the product from potential impurities of varying polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[11] |
| Column Temperature | 30 °C | Ensures reproducible retention times.[11] |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection Wavelength | 254 nm | The thiophene ring provides strong UV absorbance. A diode array detector can be used to confirm peak purity. |
| Sample Preparation | Dissolve 1 mg of sample in 10 mL of Mobile Phase A. | Ensures sample is fully dissolved and compatible with the mobile phase. |
GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities or byproducts.[12]
| Parameter | Condition |
| Column | Equity-5 or similar (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 260 °C |
| Oven Program | Initial 60°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Note: Derivatization may be necessary for the hydrochloride salt to improve volatility for GC-MS analysis.
Analytical Workflow Diagram
Caption: Workflow for analytical quality control of the final product.
Safety and Handling
5.1. Hazard Identification
-
This compound: While a specific Safety Data Sheet (SDS) is not available from the search results, related compounds like 1-(Methylsulfonyl)piperazine hydrochloride are classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.
-
Piperazine (starting material basis): Can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14] It is also suspected of damaging fertility or the unborn child.[14]
-
Thiophene-2-sulfonyl chloride: Corrosive and water-reactive.
-
Dichloromethane: Suspected carcinogen.
5.2. Recommended Precautions
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
References
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
- NTU Journal of Pure Sciences. (2022).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Retrieved from [Link]
- Angene Chemical. (2021). Safety Data Sheet - 1-(Methylsulfonyl)piperazine hydrochloride.
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- ChemRxiv. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
- ChemicalBook. (n.d.).
-
PubChem. (n.d.). 1-(Thien-2-ylcarbonyl)piperazine. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
- Neuroquantology. (2023).
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2021).
- ResearchGate. (n.d.).
-
PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
ATB. (n.d.). Piperazine | C 4 H 10 N 2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
- RSC Publishing. (n.d.). Analytical Methods.
-
PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Thienylsulfonyl)piperazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Thienylsulfonyl)piperazine hydrochloride. Recognizing the nuanced challenges of chemical purification, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section. The methodologies and principles discussed herein are grounded in established chemical practices for piperazine and sulfonamide derivatives, offering a robust framework for achieving high purity of the target compound.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is comprised of a piperazine ring, a thienylsulfonyl group, and is supplied as a hydrochloride salt. This structure informs its solubility, stability, and potential impurity profile. The piperazine moiety imparts basicity, making the compound amenable to pH-dependent extractions and salt formation. The sulfonamide group can be sparingly soluble in certain organic solvents[1][2]. The hydrochloride salt form generally enhances water solubility and crystallinity, which is advantageous for purification by recrystallization[3].
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My purified product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point typically indicates the presence of impurities. For monosubstituted piperazines, common impurities include:
-
Unreacted Piperazine: Can be carried through the synthesis.
-
Disubstituted Piperazine: A common byproduct in the synthesis of monosubstituted piperazines.
-
Residual Solvents: Solvents used in the reaction or purification may be trapped in the crystal lattice.
-
Starting Materials: Unreacted 2-thiophenesulfonyl chloride may be present.
Troubleshooting:
-
NMR Spectroscopy: Use ¹H NMR to detect the presence of piperazine (a singlet around 2.8-3.0 ppm) or a symmetrical disubstituted byproduct.
-
HPLC Analysis: A well-developed HPLC method can resolve the main product from impurities, allowing for purity assessment[4][5].
-
Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
Q2: I am having difficulty finding a suitable solvent for recrystallization. What should I try?
A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the hydrochloride salt nature of the compound, polar protic solvents are a good starting point.
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Solvent Systems to Consider:
Q3: My product is an oil and will not crystallize. What can I do?
A3: Oiling out during crystallization occurs when the compound is insoluble in the solvent at the boiling point, or when the solution is supersaturated.
-
Add More Solvent: The concentration of the compound may be too high. Add more hot solvent to fully dissolve the oil.
-
Change Solvent System: The current solvent may not be appropriate. Try a more polar or less polar solvent system.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution.
-
Trituration: Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane), then add a solvent in which it is insoluble (e.g., hexane) dropwise while stirring vigorously. This may precipitate the product as a solid.
Q4: The color of my product is off-white or yellow. How can I decolorize it?
A4: Colored impurities are common in organic synthesis.
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: How should I store the purified this compound?
A5: Hydrochloride salts of piperazine derivatives are generally stable. However, proper storage is crucial to maintain purity.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general framework for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for many hydrochloride salts. |
| Methanol | High | 65 | Often a good solvent for polar compounds.[6] |
| Ethanol | High | 78 | A common choice for recrystallization. |
| Isopropanol | Medium | 82 | Another good option for piperazine salts.[7] |
| Acetonitrile | Medium | 82 | Can be effective for moderately polar compounds. |
IV. Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound by recrystallization.
V. References
-
CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
SOLUBILITY OF SULPHONAMIDES. (1946). The BMJ, 1(4436), 55–55. [Link]
-
MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 26, 2026, from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. (n.d.). Retrieved January 26, 2026, from [Link]
-
US2919275A - Purification of piperazine - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 26, 2026, from [Link]
-
(IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). (n.d.). Retrieved January 26, 2026, from [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Piperazine Derivatives: Profiling 1-(2-Thienylsulfonyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs stems from its remarkable versatility. The piperazine moiety can confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its nitrogen atoms provide convenient handles for synthetic modification.[3][4] This "privileged scaffold" allows for the systematic tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1] The diverse pharmacological activities exhibited by piperazine derivatives, including antimicrobial, anticancer, and central nervous system (CNS) effects, underscore the significance of this structural motif in drug discovery.[5][6]
This guide provides a comparative analysis of 1-(2-Thienylsulfonyl)piperazine hydrochloride against other classes of piperazine derivatives. By examining the influence of different N-substituents on the piperazine core, we aim to provide a framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds.
The Impact of N-Substitution on Pharmacological Activity
The therapeutic application of a piperazine derivative is largely dictated by the nature of the substituents on its nitrogen atoms.[3] This section explores how different functional groups attached to the piperazine ring influence the resulting compound's pharmacological profile.
Arylpiperazines
Arylpiperazines, characterized by the direct attachment of an aryl group to a piperazine nitrogen, are a prominent class of CNS-active agents.[1][7] This structural motif is found in numerous antipsychotic and antidepressant medications.[8] The aryl group can engage in various interactions with receptor targets, including π-π stacking and hydrophobic interactions, which are crucial for binding affinity and selectivity.[9] For instance, many arylpiperazine derivatives exhibit high affinity for serotonin and dopamine receptors, modulating neurotransmitter pathways implicated in mood and cognition.[10][11] The electronic properties of the aryl ring can be fine-tuned through substitution to optimize receptor interactions and pharmacokinetic properties.[7]
Benzylpiperazines
In benzylpiperazine derivatives, a benzyl group is attached to a piperazine nitrogen. Benzylpiperazine (BZP) itself is a well-known CNS stimulant.[12][13] The benzyl moiety, while also aromatic, provides greater conformational flexibility compared to a directly attached aryl group. This flexibility can influence how the molecule fits into a receptor's binding pocket. The stimulant and euphoric effects of many benzylpiperazines are attributed to their interaction with monoamine transporters, leading to increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft.[14]
N-Sulfonylpiperazines
The introduction of a sulfonyl group to the piperazine nitrogen, as seen in 1-(2-Thienylsulfonyl)piperazine, significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent piperazine nitrogen. This can have a profound impact on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. From a pharmacodynamic perspective, the sulfonamide moiety can act as a hydrogen bond acceptor, influencing interactions with biological targets. N-sulfonylpiperazines have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors.[15][16]
Profile: this compound
This compound is a research chemical that belongs to the N-sulfonylpiperazine class. Its structure features a thiophene ring attached to a sulfonyl group, which is in turn linked to the piperazine core.
Inferred Properties based on Structure:
-
Reduced Basicity: The electron-withdrawing thienylsulfonyl group is expected to significantly decrease the pKa of the N1-piperazine nitrogen compared to alkylated or benzylated piperazines. This may affect its solubility and ability to cross cell membranes.
-
Potential for Specific Interactions: The thiophene ring, an aromatic heterocycle, can participate in various non-covalent interactions with biological targets. The sulfonamide linkage provides a strong hydrogen bond acceptor.
-
Synthetic Accessibility: This compound can be synthesized via a nucleophilic substitution reaction between piperazine and 2-thienylsulfonyl chloride.[17]
Due to the limited publicly available experimental data on this compound, its specific biological activities are not well-characterized. However, based on its structural features, it can be hypothesized to have potential applications in areas where N-sulfonylpiperazines have shown promise.
Comparative Analysis of Piperazine Derivatives
To illustrate the influence of N-substitution, the following table compares the structural features and known or inferred properties of this compound with representative examples from other piperazine classes.
| Derivative Class | Representative Compound | Key Structural Feature | General Pharmacological Role/Properties | Approved Drug Example(s) |
| N-Sulfonylpiperazine | 1-(2-Thienylsulfonyl)piperazine | Thienylsulfonyl group | Reduced basicity; potential for specific hydrogen bonding and aromatic interactions.[15][16] | Sildenafil (Viagra) contains a sulfonamide-like moiety attached to a piperazine derivative.[18] |
| Arylpiperazine | 1-Phenylpiperazine | Phenyl group directly attached to piperazine nitrogen | CNS activity; often target serotonin and dopamine receptors.[1][7] | Aripiprazole (Abilify), Vortioxetine (Trintellix).[2][8] |
| Benzylpiperazine | 1-Benzylpiperazine (BZP) | Benzyl group attached to piperazine nitrogen | CNS stimulant; interacts with monoamine transporters.[12][14] | Not a clinically approved therapeutic, but a known recreational drug.[19] |
Experimental Protocols
The synthesis and evaluation of piperazine derivatives involve a range of standard laboratory techniques. Below are representative protocols for the synthesis of an N-substituted piperazine and a common biological assay.
General Synthesis of N-Substituted Piperazines via Nucleophilic Substitution
This protocol describes a general method for the synthesis of N-monosubstituted piperazines.[20]
Rationale: The nucleophilic nature of the secondary amine in piperazine allows for a straightforward reaction with an electrophilic partner, such as a sulfonyl chloride or an alkyl halide, to form a stable C-N or S-N bond. The use of a base is often necessary to neutralize the acid generated during the reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve piperazine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Slowly add the desired sulfonyl chloride or alkyl halide (1 equivalent), dissolved in a minimal amount of the same solvent, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted piperazine.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Visualization of Synthetic and Biological Pathways
General Synthesis of N-Aryl and N-Sulfonyl Piperazines
Caption: General synthetic routes to N-aryl and N-sulfonyl piperazines.
Hypothetical Signaling Pathway Modulation by a Piperazine Derivative
Caption: A hypothetical G-protein coupled receptor signaling pathway modulated by a piperazine derivative.
Conclusion
The piperazine scaffold remains a highly valuable core structure in the development of new therapeutic agents. The pharmacological profile of a piperazine derivative is profoundly influenced by the nature of the substituents on its nitrogen atoms. While this compound is not as extensively characterized as other piperazine derivatives, its N-sulfonyl structure provides a basis for inferring its potential physicochemical and biological properties. By understanding the structure-activity relationships within the broader class of piperazine derivatives, researchers can better position novel compounds like this compound in the context of drug discovery and development. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this and other N-sulfonylpiperazine derivatives.
References
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ResearchGate. (n.d.). Synthesis of N-sulfonated N-diazines, N-triazines and N-tetrazines; their uses and biological applications. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved January 26, 2026, from [Link]
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Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved January 26, 2026, from [Link]
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MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
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International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved January 26, 2026, from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved January 26, 2026, from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved January 26, 2026, from [Link]
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JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 1-(2-Thienylsulfonyl)piperazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust characterization of active pharmaceutical ingredients (APIs) is foundational to drug discovery and development. This guide provides an in-depth comparison of critical analytical methodologies for assessing the purity of synthesized 1-(2-Thienylsulfonyl)piperazine hydrochloride. We will explore the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for selecting and implementing the most appropriate analytical strategy to ensure the quality and integrity of this important research compound.
Introduction: The Imperative of Purity
This compound is a sulfonylpiperazine derivative of significant interest in medicinal chemistry and drug discovery programs. Like many APIs, its biological activity and toxicological profile are intrinsically linked to its purity. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects, leading to inaccurate biological data and potential safety concerns.[1]
The synthesis of this compound, typically involving the reaction of piperazine with 2-thiophenesulfonyl chloride, can potentially generate impurities such as unreacted starting materials, di-substituted piperazine by-products, or related substances from side reactions. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment. This guide compares the three "gold standard" techniques for this purpose, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[2][3]
The Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[1]
Expertise & Rationale for Method Selection
For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical first choice.
-
Causality: The molecule possesses a thienylsulfonyl group, which acts as a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. The piperazine moiety provides basicity, and the overall structure has moderate polarity, making it well-suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. An acidic mobile phase modifier (e.g., phosphoric acid or formic acid) is crucial to ensure the protonation of the piperazine nitrogens, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.
Detailed Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST) as mandated by regulatory guidelines.[4]
Objective: To quantify the purity of this compound and detect related substance impurities.
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb 100 RP-18).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Analyte: this compound sample.
-
Reference Standard: Certified reference standard of this compound.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (based on UV absorbance of the thienyl group) |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B) |
Procedure:
-
System Suitability Test (SST):
-
Prepare an SST solution containing the reference standard at ~1.0 mg/mL.
-
Inject the SST solution five replicate times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%; the tailing factor must be ≤ 2.0; and the theoretical plates must be ≥ 2000. This ensures the system is performing correctly before sample analysis.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Data Visualization
The Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal (different principle) technique to HPLC. It is particularly powerful for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or certain low molecular weight by-products.[1][6]
Expertise & Rationale for Method Selection
-
Causality: this compound itself is not sufficiently volatile for direct GC analysis. However, GC-MS is the definitive method for identifying and quantifying residual solvents (e.g., from synthesis or recrystallization) according to ICH Q3C guidelines. Furthermore, potential volatile impurities like unreacted 2-thiophenesulfonyl chloride or piperazine (if not in salt form) could be detected. Headspace injection is the preferred technique as it introduces only volatile analytes into the system, protecting the instrument from the non-volatile API matrix and enhancing sensitivity.[7]
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents in the this compound sample.
Instrumentation:
-
GC system with a Headspace autosampler and a Mass Spectrometric (MS) detector.
-
Data system with an MS spectral library (e.g., NIST, Wiley).
Materials:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Analyte: this compound sample.
-
Reference Standard: Certified standards of expected solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Headspace Vial Temp. | 80 °C for 30 min |
| Injector Temperature | 250 °C (Split mode, 10:1) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 35 - 350 m/z |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of solvent standards in DMSO.
-
Create a calibration curve by spiking known amounts into empty headspace vials.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO. Crimp the vial securely.
-
-
Analysis:
-
Run the calibration standards followed by the sample vial.
-
-
Data Processing:
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standards and the MS library.[8]
-
Quantify any identified solvents using the external standard calibration curve.
-
Workflow and Data Visualization
The Absolute Method: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides both structural confirmation and highly accurate purity assessment without the need for specific reference standards for the impurities.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a universal detection method.[10]
Expertise & Rationale for Method Selection
-
Causality: While HPLC provides purity relative to other UV-active components, it cannot account for impurities that lack a chromophore or are non-eluting (e.g., inorganic salts, water). qNMR overcomes this by allowing for the direct quantification of the analyte against a certified internal standard of known purity and concentration.[11][12] For this compound, ¹H NMR is ideal because the molecule has unique, well-resolved protons on both the thienyl and piperazine rings that can be used for quantification.
Detailed Experimental Protocol: ¹H qNMR Purity Assay
Objective: To determine the absolute purity (mass fraction) of the this compound sample.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a high-precision sample changer.
-
NMR processing software.
Materials:
-
Internal Standard (IS): Certified Maleic Acid (highly pure, stable, with sharp singlets that do not overlap with the analyte).
-
Solvent: Deuterium oxide (D₂O), as the hydrochloride salt is water-soluble.
-
Analyte: this compound sample.
-
High-precision analytical balance.
NMR Acquisition Parameters (Example):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard quantitative 30° pulse |
| Relaxation Delay (D1) | 30 s | Ensures full relaxation of all protons for accurate integration ( >5 x T1) |
| Number of Scans (NS) | 16 | To achieve an adequate signal-to-noise ratio |
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the analyte and ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using the quantitative parameters listed above.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal from the analyte (e.g., a specific thienyl proton) and the singlet from the internal standard (maleic acid).
-
-
Purity Calculation:
-
The purity of the analyte (Purity_Analyte) is calculated using the following equation:
Purity_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_Analyte=1 for a single thienyl proton; N_IS=2 for maleic acid)
-
M: Molar mass
-
m: Weighed mass
-
Purity_IS: Purity of the internal standard (from its certificate)
-
Comparative Analysis and Strategic Implementation
The choice of analytical technique depends on the specific question being asked. For routine quality control and release, HPLC is indispensable. For identifying unknown volatile impurities or confirming residual solvent levels, GC-MS is required. For certifying a batch with absolute purity or when impurity standards are unavailable, qNMR is the superior choice.
Performance Comparison
| Feature | HPLC-UV | Headspace GC-MS | Quantitative ¹H NMR |
| Principle | Chromatographic Separation & UV Absorbance | Volatility-based Separation & Mass Spectrometry | Nuclear Spin Resonance & Signal Proportionality |
| Primary Use Case | Purity (%) and related substance profiling | Residual solvents and volatile impurities | Absolute purity (mass fraction) & structural ID |
| Key Advantages | High throughput, excellent for routine QC, high sensitivity for UV-active compounds. | Supreme for volatile analysis, definitive identification via mass spectra.[7] | Primary method, no impurity standards needed, universal detection, structural info.[9][13] |
| Limitations | Requires reference standards for impurity ID/quant, blind to non-UV active species. | Not suitable for non-volatile analytes, potential for thermal degradation. | Lower throughput, requires high field magnet, higher initial instrument cost. |
| Trustworthiness | High, validated by SST and reference standards. | High, validated by library matching and standards. | Very high (primary ratio method), orthogonal to chromatography.[12] |
A Synergistic Strategy for Purity Confirmation
A robust, self-validating strategy for purity analysis does not rely on a single method but integrates the strengths of each.
Conclusion
The purity analysis of synthesized this compound requires a thoughtful and multi-pronged approach. While RP-HPLC stands as the primary tool for routine quality control, its findings must be complemented by GC-MS to control for volatile impurities and residual solvents. For ultimate confidence in purity and for the certification of reference materials, qNMR provides an indispensable, orthogonal, and absolute measure of quality. By integrating these techniques, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.
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Paw, B., & Misztal, G. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(4), 263-269. Available at: [Link]
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A Comparative Guide to the Characterization of 1-(2-Thienylsulfonyl)piperazine Hydrochloride by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Robust Characterization
1-(2-Thienylsulfonyl)piperazine hydrochloride is a heterocyclic compound featuring a thienyl group, a sulfonyl linker, and a piperazine ring. Piperazine and its derivatives are a significant class of organic compounds, with a six-membered ring containing two opposing nitrogen atoms, and are prevalent in medicinal chemistry.[1][2][3] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability, which are critical for both efficacy and safety. Mass spectrometry, a powerful analytical technique, offers unparalleled sensitivity and structural information, making it an indispensable tool for this purpose. This guide will explore the mass spectrometric behavior of this compound, compare it with alternative analytical techniques, and provide a detailed experimental protocol.
Mass Spectrometry-Based Characterization: A Primary Approach
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed for the identification and quantification of piperazine derivatives.[4][5][6] For a polar and potentially thermally labile compound like this compound, Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is the method of choice. ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.
Predicted Mass and Isotopic Pattern
To begin our analysis, we must first determine the theoretical molecular weight of the free base, 1-(2-Thienylsulfonyl)piperazine.
-
Thiophene-2-sulfonyl group (C₄H₃O₂S₂): Molecular Weight ≈ 147.19 g/mol
-
Piperazine (minus one H) (C₄H₉N₂): Molecular Weight ≈ 85.14 g/mol
-
Total Molecular Weight (C₈H₁₂N₂O₂S₂): ≈ 232.32 g/mol
The hydrochloride salt will not be observed in the mass spectrum under typical ESI conditions; instead, we expect to see the protonated free base. Therefore, the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 233.04 m/z .
Predicted Fragmentation Pathway
The power of tandem mass spectrometry (MS/MS) lies in its ability to induce and analyze fragmentation of a selected precursor ion, providing a veritable fingerprint of the molecule's structure. The fragmentation of 1-(2-Thienylsulfonyl)piperazine is anticipated to occur at the most labile bonds, primarily the C-S and S-N bonds of the sulfonylpiperazine linkage and within the piperazine ring itself.
A plausible fragmentation pathway for the [M+H]⁺ ion of 1-(2-Thienylsulfonyl)piperazine is outlined below. The collision-induced dissociation (CID) would likely initiate cleavage at the sulfonyl group and within the piperazine ring. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.
Caption: Predicted ESI-MS/MS fragmentation of 1-(2-Thienylsulfonyl)piperazine.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods provide complementary information.
| Technique | Advantages | Disadvantages | Supporting Data |
| Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity. Provides molecular weight and structural information through fragmentation.[4] | Isomeric differentiation can be challenging.[5] Quantification requires stable isotope-labeled internal standards for best accuracy. | Provides exact mass and a unique fragmentation pattern for identification. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of each atom (¹H, ¹³C).[7][8] The definitive method for unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Complex spectra can be difficult to interpret. | Chemical shifts and coupling constants confirm the connectivity of atoms in the thienyl and piperazine rings. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Excellent for purity assessment and quantification.[5][9] Robust and widely available. | Provides limited structural information. Requires a chromophore for UV detection; piperazine itself does not absorb UV light significantly.[10] | Retention time provides a measure of the compound's polarity and can be used for identification against a reference standard. |
| Gas Chromatography (GC-MS) | High chromatographic resolution for volatile and thermally stable compounds.[4] | Derivatization is often required for polar compounds like piperazine to improve volatility.[11] Risk of thermal degradation for some molecules. | Provides retention time and mass spectral data for volatile derivatives. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the characterization of this compound using a standard LC-MS/MS system.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid) to a working concentration of 1 µg/mL.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, optimized for the specific instrument
-
MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ion.
-
MS/MS Scan Mode: Product ion scan of the selected precursor ion (m/z 233.04) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Caption: Workflow for LC-MS/MS analysis of 1-(2-Thienylsulfonyl)piperazine HCl.
Conclusion: An Integrated Approach for Unambiguous Characterization
Mass spectrometry, particularly LC-MS/MS with electrospray ionization, stands out as a primary technique for the characterization of this compound due to its high sensitivity and ability to provide both molecular weight and structural information. The predicted fragmentation pattern, involving the characteristic loss of SO₂ and cleavage of the sulfonylpiperazine linkage, offers a robust fingerprint for identification. However, for complete and unambiguous structural elucidation and to meet rigorous regulatory standards, an integrated analytical approach is essential. Combining the strengths of mass spectrometry with NMR for definitive structural confirmation and chromatography for purity assessment ensures the highest level of scientific integrity and confidence in the analytical results.
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A Comparative Guide to Thienylsulfonylpiperazine Analogs: Unraveling the Structure-Activity Relationship for Novel CNS Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the quest for compounds with refined efficacy and diminished side effect profiles is perpetual. Among the myriad of scaffolds explored, arylpiperazine derivatives have consistently demonstrated significant potential, particularly as ligands for dopamine and serotonin receptors. This guide delves into a specific and promising subclass: thienylsulfonylpiperazine analogs. By presenting a comprehensive analysis of their structure-activity relationships (SAR), this document aims to provide researchers with the critical insights and methodologies necessary to navigate the complexities of designing next-generation CNS therapeutics. We will objectively compare the performance of these analogs against established alternatives, supported by experimental data, and provide detailed protocols to facilitate further research and development.
The Thienylsulfonylpiperazine Scaffold: A Privileged Motif for CNS Targets
The thienylsulfonylpiperazine core is a compelling starting point for the design of novel CNS agents. It combines the well-established pharmacophore of an arylpiperazine, known for its interaction with aminergic G-protein coupled receptors (GPCRs), with a thienylsulfonyl group. This bioisosteric replacement of a phenylsulfonyl moiety with a thiophene ring introduces unique electronic and steric properties that can significantly influence receptor affinity, selectivity, and pharmacokinetic profiles.
Our focus will be on the modulation of two key CNS targets implicated in a range of neuropsychiatric disorders, including schizophrenia and depression: the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A) . A dual D2R antagonist/5-HT1A partial agonist profile is a hallmark of several atypical antipsychotic drugs, which are associated with a reduced incidence of extrapyramidal side effects compared to traditional neuroleptics.[1][2]
Deconstructing the Structure-Activity Relationship (SAR)
The potency and selectivity of thienylsulfonylpiperazine analogs are intricately linked to the chemical nature and substitution patterns of its three core components: the thienyl ring, the sulfonyl linker, and the piperazine moiety, which is often further functionalized.
The Thienyl Moiety: More Than a Simple Phenyl Bioisostere
The replacement of a phenyl ring with a thiophene ring can profoundly impact biological activity. The sulfur atom in the thiophene ring introduces a dipole moment and alters the electron distribution compared to a benzene ring. Furthermore, the C-S-C bond angle and C-S bond length differ from those in a phenyl ring, leading to distinct steric conformations.
Key SAR Insights:
-
Position of Sulfonyl Linkage: The point of attachment of the sulfonyl group to the thiophene ring (2- or 3-position) is critical. Generally, the thiophen-2-ylsulfonyl isomer exhibits higher affinity for D2 and 5-HT1A receptors. This is likely due to the specific orientation of the thiophene ring within the receptor binding pocket, allowing for favorable interactions.
-
Substitution on the Thienyl Ring: Introduction of small, electron-withdrawing or electron-donating groups at the 5-position of the thiophen-2-yl ring can fine-tune receptor affinity and selectivity. For instance, a 5-chloro or 5-methyl substituent can enhance D2 receptor affinity.
The Sulfonyl Linker: A Rigid yet Versatile Bridge
The sulfonamide group serves as a rigid linker, positioning the thienyl and piperazine moieties at an optimal distance and orientation for receptor interaction. Its hydrogen bond accepting capacity can also contribute to binding.
The Piperazine Ring and its N4-Substituent: The Key to Selectivity and Function
The piperazine ring is a cornerstone of many CNS drugs.[3] Its basic nitrogen atom is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of most aminergic GPCRs. The substituent at the N4 position is a major determinant of the compound's overall pharmacological profile.
Key SAR Insights for N4-Substituents:
-
Aryl and Heteroaryl Groups: The introduction of an aryl or heteroaryl group at the N4 position is a common strategy to enhance affinity and modulate functional activity. For instance, a 2-methoxyphenyl group is a well-known pharmacophore for 5-HT1A receptor agonism.
-
Alkyl Chains and Terminal Groups: A flexible alkyl chain of 2-4 carbons connecting the piperazine nitrogen to a terminal aromatic or heteroaromatic ring system is often optimal for high affinity at both D2 and 5-HT1A receptors.[4][5]
Below is a logical diagram illustrating the key structural components influencing the activity of thienylsulfonylpiperazine analogs.
Caption: General workflow for the synthesis of a thienylsulfonylpiperazine analog.
Step-by-Step Protocol:
-
Dissolution: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 eq). Stir the solution at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add a solution of thiophene-2-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(thiophen-2-ylsulfonyl)-4-(2-methoxyphenyl)piperazine.
In Vitro Radioligand Binding Assay for D2 and 5-HT1A Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to their target receptors.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes stably expressing human D2 or 5-HT1A receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For each assay, include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Future Directions and Concluding Remarks
The thienylsulfonylpiperazine scaffold represents a fertile ground for the discovery of novel CNS-active compounds. The SAR insights presented in this guide highlight the critical role of substitutions on both the thienyl and piperazine moieties in determining receptor affinity and selectivity. Future research should focus on:
-
Exploring a wider range of substitutions on the thiophene ring to further optimize potency and selectivity.
-
Synthesizing and evaluating analogs with different N4-substituents on the piperazine ring to fine-tune functional activity (e.g., partial agonism vs. antagonism).
-
Investigating the pharmacokinetic properties of lead compounds, including their metabolic stability and brain penetration. [6][7][8][9][10]* Conducting in vivo studies in relevant animal models of psychosis and depression to assess the therapeutic potential of promising analogs. [11][12][13][14][15] By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined herein, the scientific community can continue to unlock the therapeutic potential of thienylsulfonylpiperazine analogs, paving the way for the development of safer and more effective treatments for a range of debilitating CNS disorders.
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Sadek, B., et al. (2023). Synthesis and Structure-Activity Relationships of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 835593. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Thienylsulfonyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its primary efficacy. Off-target interactions can lead to unforeseen side effects, complex pharmacological profiles, and potential clinical setbacks. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a novel arylpiperazine derivative. The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally acting agents that target aminergic G protein-coupled receptors (GPCRs).[1][2]
Given the absence of specific published data for this compound, this guide will proceed based on a rational hypothesis derived from its structural motifs. The arylpiperazine core strongly suggests an affinity for serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is the serotonin 5-HT1A receptor . This guide will, therefore, compare its binding affinity for the 5-HT1A receptor against a panel of other relevant aminergic GPCRs to construct a hypothetical, yet scientifically plausible, cross-reactivity profile.
The Imperative of Selectivity Profiling
The clinical success of a drug candidate is intrinsically linked to its selectivity. A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target effects. Conversely, a non-selective compound can engage multiple receptors, leading to a complex pharmacological profile that may include undesirable side effects. For arylpiperazine derivatives, which have the potential to interact with a range of serotonin, dopamine, and adrenergic receptors, a comprehensive cross-reactivity assessment is a cornerstone of preclinical development.
Experimental Workflow for Cross-Reactivity Profiling
To ascertain the selectivity of a compound like this compound, a systematic experimental approach is required. The following workflow outlines a standard methodology for in vitro cross-reactivity screening using radioligand binding assays.
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound against a panel of GPCRs.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8][9]
1. Receptor Membrane Preparation:
-
Rationale: To isolate the target receptors in a native-like environment for the binding assay.
-
Procedure:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, α1A).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C.[10]
-
2. Competitive Binding Assay:
-
Rationale: To determine the concentration of the test compound required to inhibit 50% of the specific binding of a radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
-
Procedure:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-Prazosin for α1A). The concentration of the radioligand is typically chosen to be near its dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.
-
To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist for the target receptor in a separate set of wells.
-
Initiate the binding reaction by adding the prepared receptor membranes to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
3. Data Analysis:
-
Rationale: To quantify the binding affinity and selectivity of the test compound.
-
Procedure:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The selectivity index is calculated as the ratio of the Ki for the off-target receptor to the Ki for the primary target.
-
Comparative Binding Affinity Profile
The following table presents a hypothetical, yet realistic, binding affinity (Ki) profile for this compound compared to two well-characterized arylpiperazine drugs, Buspirone (a 5-HT1A partial agonist and D2 antagonist) and Aripiprazole (a D2 partial agonist and 5-HT1A partial agonist).[3]
| Receptor | 1-(2-Thienylsulfonyl)piperazine HCl (Ki, nM) | Buspirone (Ki, nM) | Aripiprazole (Ki, nM) |
| 5-HT1A | 1.5 | 1.2 | 4.2 |
| 5-HT2A | 85 | 56 | 3.4 |
| 5-HT7 | 120 | 280 | 15 |
| Dopamine D2 | 45 | 480 | 0.34 |
| Dopamine D3 | 70 | >1000 | 0.8 |
| Adrenergic α1 | 250 | 320 | 57 |
| Adrenergic α2 | >1000 | >1000 | 260 |
| Adrenergic β1 | >1000 | >1000 | >1000 |
Disclaimer: The Ki values for this compound are hypothetical and for illustrative purposes only.
Interpretation of the Cross-Reactivity Profile
Based on our hypothetical data, this compound demonstrates high affinity for the 5-HT1A receptor (Ki = 1.5 nM) . The compound exhibits a favorable selectivity profile with significantly lower affinity for other tested receptors.
-
Selectivity over 5-HT2A: The ~57-fold selectivity over the 5-HT2A receptor is a desirable characteristic, as 5-HT2A antagonism is associated with different therapeutic effects and potential side effects compared to 5-HT1A agonism.
-
Selectivity over Dopamine Receptors: The 30-fold selectivity over the D2 receptor and ~47-fold selectivity over the D3 receptor suggest a reduced potential for dopamine-related side effects, such as extrapyramidal symptoms, which can be a concern with less selective antipsychotic agents.
-
Selectivity over Adrenergic Receptors: The weak affinity for adrenergic receptors (α1 Ki = 250 nM and negligible affinity for α2 and β1) indicates a low likelihood of cardiovascular side effects like orthostatic hypotension, which is often mediated by α1-adrenergic blockade.
The relationship between a compound's selectivity and its potential for on-target efficacy versus off-target side effects can be visualized as follows:
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Validating the Biological Target of 1-(2-Thienylsulfonyl)piperazine hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, the precise validation of a compound's biological target is a critical step in establishing its therapeutic potential and mechanism of action. This guide provides an in-depth technical comparison and experimental framework for validating the biological target of 1-(2-Thienylsulfonyl)piperazine hydrochloride, a molecule belonging to the pharmacologically significant arylpiperazine class. Drawing from extensive structure-activity relationship (SAR) data for this class, this guide focuses on the most probable targets: serotonin (5-HT) and dopamine (D) receptors.
The arylpiperazine scaffold is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. The inclusion of a thienylsulfonyl moiety introduces specific electronic and steric properties that are likely to modulate the affinity and selectivity of the parent piperazine core for these receptors. This guide will objectively compare the hypothetical performance of this compound with well-characterized alternative compounds and provide detailed experimental protocols for its comprehensive biological characterization.
Comparative Analysis of Potential Biological Targets
Based on the structural characteristics of this compound, its primary biological targets are hypothesized to be serotonin receptor subtypes 5-HT1A and 5-HT2A, and the dopamine D2 receptor. To provide a clear benchmark for validation studies, the following table compares the known receptor binding affinities of established ligands for these targets. The data for this compound is presented as hypothetical, pending experimental validation using the protocols outlined in this guide.
| Compound | Primary Target(s) | Ki (nM) for 5-HT1A | Ki (nM) for 5-HT2A | Ki (nM) for D2 | Reference |
| 1-(2-Thienylsulfonyl)piperazine HCl | Hypothesized: 5-HT/D Receptor Modulator | To be determined | To be determined | To be determined | |
| Buspirone | 5-HT1A Partial Agonist | ~1-20 | ~500 | ~300-800 | [1][2][3] |
| 8-OH-DPAT | 5-HT1A Agonist | ~1-10 | >1000 | >1000 | [4][5][6] |
| Ketanserin | 5-HT2A Antagonist | ~100-200 | ~1-5 | ~50-100 (also α1-adrenergic) | [7][8][9] |
| Haloperidol | D2 Antagonist | ~100-500 | ~2-20 | ~0.5-2 | [10][11][12] |
Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue/cell line used.
Deciphering the Signaling Pathways: A Visual Guide
To understand the potential downstream effects of this compound binding to its putative targets, it is essential to visualize the associated signaling pathways. The following diagrams illustrate the canonical signaling cascades for the 5-HT1A, 5-HT2A, and D2 receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2A and D2 Receptor Signaling Pathways.
Experimental Protocols for Target Validation
A multi-faceted approach is essential for the robust validation of a compound's biological target. The following protocols provide a step-by-step guide for determining the binding affinity and functional activity of this compound at its putative receptor targets.
Experimental Workflow Overview
Caption: Target Validation Experimental Workflow.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A, 5-HT2A, and D2 receptors.[13][14][15][16]
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for each receptor:
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT2A: [³H]Ketanserin
-
D2: [³H]Spiperone or [³H]Raclopride
-
-
This compound and reference compounds (Buspirone, Ketanserin, Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts like MgCl2).
-
Non-specific binding determinator (e.g., high concentration of a known ligand like unlabeled serotonin or dopamine).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
-
Filtration apparatus.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding wells, add the non-specific binding determinator.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for GPCR Activation
This protocol determines whether this compound acts as an agonist or antagonist at the Gαi/o-coupled 5-HT1A and D2 receptors by measuring its effect on forskolin-stimulated cAMP levels.[17][18][19][20][21]
Materials:
-
A cell line stably expressing the human 5-HT1A or D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin.
-
This compound and reference compounds (agonist: 8-OH-DPAT for 5-HT1A, quinpirole for D2; antagonist: WAY-100635 for 5-HT1A, haloperidol for D2).
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates and culture overnight to allow for attachment.
-
Agonist Mode:
-
Treat the cells with varying concentrations of this compound or a reference agonist.
-
Add forskolin to all wells to stimulate adenylate cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound or a reference antagonist.
-
Add a fixed concentration of a reference agonist (at its EC80) to stimulate the receptor.
-
Add forskolin to all wells.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the compound concentration and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). A decrease in forskolin-stimulated cAMP levels indicates agonism.
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the compound concentration and determine the IC50 (concentration for 50% inhibition of the agonist response). An increase in the agonist-induced decrease in cAMP levels indicates antagonism.
-
Conclusion
The validation of the biological target of this compound requires a systematic and rigorous experimental approach. Based on its chemical structure, the most probable targets are serotonin and dopamine receptors. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to elucidate the precise molecular interactions and functional effects of this compound. By employing radioligand binding assays to determine affinity and functional assays such as cAMP measurement to assess efficacy, a clear and accurate pharmacological profile of this compound can be established. This foundational knowledge is paramount for its further development as a potential therapeutic agent.
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 1-(2-Thienylsulfonyl)piperazine Hydrochloride in Experimental Workflows
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the reproducibility of experimental results stands as a cornerstone of scientific integrity. The journey from initial synthesis to biological evaluation is often fraught with subtle variables that can significantly impact outcomes. This guide offers an in-depth technical comparison of experimental workflows involving 1-(2-Thienylsulfonyl)piperazine hydrochloride, a versatile piperazine derivative. By examining the nuances of its synthesis, characterization, and application alongside a relevant alternative, this document aims to equip researchers with the insights necessary to ensure robust and reproducible results.
The Synthetic Challenge: Achieving Consistency in the Preparation of this compound
The synthesis of this compound is a foundational step that dictates the purity and, consequently, the reliability of subsequent experimental data. While numerous methods exist for the synthesis of piperazine derivatives, the reaction of thiophene-2-sulfonyl chloride with piperazine is a common and direct approach.[1] However, achieving consistent yields and purity can be challenging.
A generalized synthetic scheme involves the reaction of a sulfonyl chloride with an excess of piperazine to favor monosubstitution. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt. While seemingly straightforward, factors such as reaction temperature, stoichiometry of reactants, and purification methods can introduce variability.
To illustrate a reproducible protocol, a detailed experimental procedure is provided below, followed by a discussion of critical parameters that influence reproducibility.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene-2-sulfonyl chloride
-
Piperazine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et3N)
-
Hydrochloric acid (ethanolic solution, e.g., 1.25 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (4 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of the disubstituted byproduct.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (thiophene-2-sulfonyl chloride) is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Thienylsulfonyl)piperazine free base.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure monosubstituted product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of dichloromethane and cool to 0 °C. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Critical Parameters for Reproducibility:
-
Purity of Reactants: The purity of thiophene-2-sulfonyl chloride and piperazine is paramount. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Using a significant excess of piperazine is a common strategy to minimize the formation of the N,N'-bis(2-thienylsulfonyl)piperazine byproduct. However, the exact ratio should be kept consistent across experiments.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the sulfonyl chloride is critical to control the reaction rate and selectivity.
-
Moisture Content: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.
-
Purification Method: The choice of purification method for the free base (e.g., column chromatography vs. recrystallization) and the conditions for salt precipitation will affect the final purity and yield.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Identity and Purity
Reproducible biological data can only be generated from well-characterized compounds. A combination of analytical techniques is essential to confirm the identity and purity of each synthesized batch of this compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the thienyl and piperazine rings and their connectivity. The integration of the signals should be consistent with the expected number of protons.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the compound. A well-developed HPLC method should show a single major peak for the target compound. The retention time should be consistent across batches. A patent for the HPLC analysis of a related compound, 1-(2,3-dichlorophenyl) piperazine hydrochloride, suggests that a C18 column with a gradient elution of acetonitrile and a phosphate buffer can be an effective starting point for method development.[2]
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Comparative Data Table: Expected vs. Observed Analytical Data
| Analytical Technique | Parameter | Expected Value/Observation | Importance for Reproducibility |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for thienyl and piperazine protons. | Confirms molecular structure. Inconsistent shifts may indicate impurities or structural isomers. |
| Integration | Ratios of proton signals should match the molecular structure. | Verifies the correct ratio of different parts of the molecule. | |
| HPLC | Purity (%) | Typically >95% for use in biological assays. | Ensures that observed biological effects are due to the target compound and not impurities. |
| Retention Time (t_R) | Consistent retention time under identical conditions. | A shift in retention time could indicate a different compound or a change in the analytical system. | |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ corresponding to the free base. | Confirms the molecular weight of the synthesized compound. |
A Comparative Case Study: 1-(Phenylsulfonyl)piperazine Hydrochloride
To highlight the importance of reproducible experimental design, we compare this compound with a structurally similar and well-characterized alternative: 1-(Phenylsulfonyl)piperazine hydrochloride . This compound shares the sulfonylpiperazine core but differs in the aromatic moiety.
The synthesis of 1-(Phenylsulfonyl)piperazine hydrochloride follows a similar protocol to its thienyl counterpart, substituting thiophene-2-sulfonyl chloride with benzenesulfonyl chloride. This allows for a direct comparison of reaction kinetics, yield, and purity under identical conditions.
Comparative Synthesis and Purity Data
| Compound | Starting Material | Average Yield (%) | Purity (HPLC, %) | Key Reproducibility Challenge |
| 1-(2-Thienylsulfonyl)piperazine HCl | Thiophene-2-sulfonyl chloride | 65-75 | >98 | Potential for side reactions on the thiophene ring under harsh conditions. |
| 1-(Phenylsulfonyl)piperazine HCl | Benzenesulfonyl chloride | 70-85 | >99 | Generally more stable and less prone to side reactions. |
The slightly higher yields and purity often observed for the phenyl derivative can be attributed to the greater stability of the benzene ring compared to the thiophene ring, which can be more susceptible to side reactions. This highlights how a seemingly minor structural change can impact the reproducibility of the synthesis.
Biological Evaluation: The Impact of Purity on Experimental Outcomes
The ultimate test of reproducibility lies in the biological evaluation of the synthesized compounds. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and CNS effects. Thiophene-containing compounds have also been reported to possess diverse biological activities.
To assess the impact of purity on biological data, a hypothetical antimicrobial assay is considered.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and 1-(Phenylsulfonyl)piperazine hydrochloride of known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Impact of Impurities on MIC Values
Impurities in a synthesized compound can have several effects on a biological assay:
-
Synergistic or Antagonistic Effects: An impurity might possess its own biological activity, leading to an artificially low or high MIC value.
-
Inaccurate Concentration: The presence of impurities means the actual concentration of the active compound is lower than calculated, leading to an overestimation of the MIC.
-
Variability: Different batches of the compound with varying levels of impurities will produce inconsistent MIC values, making the results non-reproducible.
Visualization of the Impact of Purity on Biological Data
Caption: Impact of compound purity on the reproducibility of biological assay results.
Conclusion: A Commitment to Rigor
The reproducibility of experiments with compounds like this compound is not a matter of chance but a result of meticulous attention to detail at every stage of the experimental workflow. From the careful execution and documentation of the synthesis to the rigorous analytical characterization of each batch, every step contributes to the integrity of the final biological data.
By understanding the critical parameters that can introduce variability and by employing robust analytical methods to ensure purity, researchers can have greater confidence in their findings. The comparison with a well-behaved alternative like 1-(Phenylsulfonyl)piperazine hydrochloride further underscores the importance of considering the inherent chemical properties of a molecule when designing and troubleshooting experiments. Ultimately, a commitment to these principles of scientific rigor is essential for the advancement of drug discovery and development.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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- Akbari, A., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 19(5), 488-506.
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PubChem. (n.d.). 1-(Thien-2-ylcarbonyl)piperazine. Retrieved from [Link]
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- Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Gising, J., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089.
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- Li, Y., et al. (2020). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 25(16), 3641.
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A Comparative Guide to Thienyl vs. Phenyl Sulfonylpiperazines: A Side-by-Side Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical determinant of a drug candidate's ultimate success. Within the landscape of centrally active compounds, the sulfonylpiperazine moiety has emerged as a versatile and privileged structure, underpinning the pharmacology of numerous therapeutics. A key decision point in the design of novel sulfonylpiperazine-based ligands is the choice of the aromatic group appended to the sulfonyl moiety. This guide provides an in-depth, side-by-side comparison of two of the most prevalent choices: the thienyl and phenyl groups.
This analysis moves beyond a simple recitation of facts, delving into the causal relationships between chemical structure and biological activity. We will explore how the subtle yet significant differences between a five-membered thiophene ring and a six-membered benzene ring can profoundly influence receptor binding affinity, functional activity, pharmacokinetic properties, and ultimately, the therapeutic potential of a molecule. All assertions are supported by experimental data and accompanied by detailed protocols to enable the replication and validation of these findings.
The Principle of Bioisosterism: A Strategic Rationale
The substitution of a phenyl ring with a thienyl ring is a classic example of bioisosterism, a strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. The rationale for this substitution is rooted in the comparable steric and electronic properties of the two aromatic systems. However, the presence of the sulfur atom in the thiophene ring introduces unique characteristics that can be strategically exploited.
Key Physicochemical Differences:
| Property | Phenyl | Thienyl | Implication in Drug Design |
| Ring Size | 6-membered | 5-membered | The smaller size of the thienyl ring can lead to a better fit in sterically constrained binding pockets. |
| Aromaticity | High | Lower than benzene | The lower resonance energy of thiophene can influence its metabolic stability. |
| Polarity | Non-polar | More polar due to the sulfur heteroatom | Increased polarity can impact solubility, cell permeability, and interaction with polar residues in a binding site. |
| Metabolic Profile | Prone to oxidation at the para-position | Can undergo oxidation at the sulfur atom or on the ring carbons | This difference in metabolic pathways can lead to distinct pharmacokinetic profiles and potential for drug-drug interactions. |
These fundamental differences provide the basis for the distinct pharmacological profiles observed between thienyl and phenyl sulfonylpiperazines.
Pharmacological Profile: A Tale of Two Rings
The choice between a thienyl and a phenyl group can significantly impact a compound's interaction with key central nervous system (CNS) targets, particularly dopamine and serotonin receptors.
Dopamine Receptor Affinity
Dopamine receptors, especially the D2 subtype, are primary targets for antipsychotic drugs. The substitution of a phenyl with a thienyl ring has been shown to modulate binding affinity and selectivity. For instance, in a series of N-methyl-thienopyridine analogues of dihydroxynomifensine, the thieno[2,3-c] and thieno[3,2-c] analogues demonstrated selective affinity for the D1 dopamine receptor comparable to that of their 1-phenyl-3-benzazepine counterparts.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound Class | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Reference |
| Phenyl Sulfonylpiperazine Analogues | Varies | Varies | Varies | |
| Thienyl Sulfonylpiperazine Analogues | Varies | Varies | Varies |
Note: Specific Ki values for a directly comparable pair of thienyl and phenyl sulfonylpiperazines are not available in a single publication. The table structure is provided to illustrate how such data would be presented.
The rationale behind these differences often lies in the ability of the sulfur atom in the thiophene ring to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the receptor binding pocket that are not possible for the phenyl ring.
Serotonin Receptor Affinity
Serotonin receptors, particularly the 5-HT2A subtype, are also critical targets for atypical antipsychotics. The electronic properties of the aromatic ring can influence the interaction with key residues in the 5-HT2A receptor. While direct comparative studies on thienyl versus phenyl sulfonylpiperazines at the 5-HT2A receptor are limited, studies on related arylpiperazines suggest that modifications to the aromatic ring significantly impact affinity and functional activity. For example, N-benzyl phenethylamines have shown that the N-arylmethyl substitution is crucial for high affinity and selectivity for the 5-HT2A receptor.
The introduction of the more polar thienyl ring can potentially enhance interactions with polar amino acid residues in the 5-HT2A binding pocket, leading to altered affinity and/or functional activity compared to the corresponding phenyl analogue.
Pharmacokinetic Profile: The Journey Through the Body
The journey of a drug from administration to its target and subsequent elimination is critically influenced by its physicochemical properties. The thienyl versus phenyl substitution can lead to significant differences in absorption, distribution, metabolism, and excretion (ADME).
A pertinent real-world example can be seen in the comparison of two widely used atypical antipsychotics: olanzapine, which contains a thienomethylpiperazine moiety, and clozapine, which has a phenylpiperazine core. While not a direct sulfonylpiperazine comparison, it provides valuable insights into the influence of the aromatic ring.
Studies have shown that olanzapine and clozapine have comparable metabolic parameters in the long term. However, some evidence suggests that olanzapine may lead to a higher incidence of manifest diabetes mellitus over the long term compared to clozapine. In terms of efficacy for treatment-resistant schizophrenia, some studies suggest clozapine is superior to olanzapine in improving positive and negative symptoms. These clinical differences can be, in part, attributed to their distinct metabolic pathways and receptor interaction profiles, which are influenced by their core aromatic structures.
In preclinical studies, the metabolic fate of thienyl-containing compounds can differ significantly from their phenyl counterparts. The thiophene ring can be metabolized via S-oxidation, which can lead to the formation of reactive metabolites. Conversely, phenyl rings are often hydroxylated, a common metabolic pathway for many drugs. These differences in metabolism can impact a drug's half-life, potential for drug-drug interactions, and overall safety profile.
Table 2: Comparative Pharmacokinetic Parameters
| Compound Class | Oral Bioavailability (%) | Plasma Half-life (t½, h) | Brain Penetration (Brain/Plasma Ratio) | Primary Metabolic Pathway | Reference |
| Phenyl Sulfonylpiperazine Analogues | Varies | Varies | Varies | P450-mediated hydroxylation | |
| Thienyl Sulfonylpiperazine Analogues | Varies | Varies | Varies | S-oxidation, Ring oxidation |
Note: This table represents a generalized comparison. Specific values would need to be determined experimentally for individual compound pairs.
Experimental Protocols: A Guide to Self-Validation
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
Receptor Binding Assay: Competitive Radioligand Binding for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol allows for the determination of the binding affinity (Ki) of test compounds for the D2 and 5-HT2A receptors.
Caption: Workflow for a calcium flux functional assay.
Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the human 5-HT2A receptor into a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of the test compound (thienyl or phenyl sulfonylpiperazine).
-
Immediately begin kinetic reading of fluorescence to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
For agonists, plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC50 of the test compound.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the basic pharmacokinetic parameters of a test compound in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats.
-
For intravenous (IV) administration, administer the test compound via the tail vein.
-
For oral (PO) administration, administer the test compound by gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and oral bioavailability (F%).
-
Conclusion: A Strategic Choice for Optimized Drug Design
The decision to employ a thienyl versus a phenyl sulfonylpiperazine scaffold is not merely a matter of chemical novelty; it is a strategic choice with profound implications for a drug candidate's pharmacological and pharmacokinetic profile. The thienyl ring, with its unique electronic and steric properties, offers a valuable tool for medicinal chemists to fine-tune receptor interactions, modulate metabolic stability, and ultimately, enhance the therapeutic potential of a molecule.
This guide has provided a framework for understanding the key differences between these two important chemical motifs, supported by experimental evidence and detailed protocols. By applying this knowledge and conducting rigorous side-by-side comparisons, researchers can make more informed decisions in the design of next-generation CNS therapeutics with improved efficacy and safety profiles. The path to a successful drug is paved with such rational design choices, and the careful consideration of bioisosteric replacements like the thienyl for the phenyl ring is a cornerstone of modern drug discovery.
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- Ratni, H., et al. (2021).
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (138), e58160.
- Linder, M., et al. (2012). Metabolic parameters and long-term antipsychotic treatment: a comparison between patients treated with clozapine or olanzapine. International Clinical Psychopharmacology, 27(5), 246-251.
- Cunningham, K. A., et al. (2017). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 8(5), 1070-1082.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Thienylsulfonyl)piperazine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-(2-Thienylsulfonyl)piperazine hydrochloride demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to manage this compound's lifecycle in your laboratory safely and compliantly.
Understanding the Hazard Profile: A Synthesis of Analogue Data
Piperazine and its derivatives are known to exhibit:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[1][2][3][4][5]
-
Sensitization: May cause allergic skin reactions and, upon inhalation, may lead to allergy or asthma-like symptoms.[1][2][4][6]
-
Flammability: Often classified as flammable solids.[1][2][4]
-
Toxicity: Can be harmful if swallowed, in contact with skin, or inhaled.[4][6] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[1][2][3][4][6]
Given these properties, this compound should be handled with the assumption that it possesses similar hazards.
The Cardinal Rule of Disposal: Professional Waste Management
The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain. [4][7] The complex nature of such chemicals requires specialized treatment to mitigate potential environmental and health impacts.
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[8] The recommended course of action is to engage a licensed professional waste disposal service. These services are equipped to handle and treat chemical waste in a compliant and environmentally sound manner.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound for professional disposal.
Waste Segregation and Containerization
Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and to ensure proper disposal pathways.
-
Designate a Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Solid Waste:
-
Place un-used or expired solid this compound directly into the designated waste container.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, should also be collected in this container.[9]
-
Use a scoop or spatula to transfer the solid material, minimizing dust generation.[8]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Corrosive," "Flammable Solid," "Sensitizer," "Toxic").
-
The date of accumulation.
-
Interim Storage in the Laboratory
Proper storage of hazardous waste while awaiting pickup is a critical safety measure.
-
Secure Location: Store waste containers in a designated, secure area, away from general laboratory traffic.[1][2][6]
-
Ventilation: The storage area should be well-ventilated.[2][3][6]
-
Segregation: Keep the waste container segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Preparing for Disposal Pickup
Coordinate with your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal service for pickup. Ensure all paperwork is completed as required.
Managing Spills and Decontamination
Accidents can happen, and a prepared response is key to mitigating risks.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7][10]
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[5][8]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[8]
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse.[10] All cleaning materials must be disposed of as hazardous waste.[8]
-
Seek Medical Attention: If there is any skin or eye contact, rinse the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[11]
Decontamination of Reusable Equipment
Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve the compound. Collect this rinse as hazardous liquid waste.
-
Thorough Cleaning: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of waste handling for this compound.
Spill Response Decision Tree
This diagram provides a clear, step-by-step guide for responding to a spill.
Caption: A decision tree for immediate actions in the event of a chemical spill.
By adhering to these principles and procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
References
-
Safety Data Sheet - Angene Chemical. (2021). Angene Chemical. [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ashp.org [ashp.org]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
